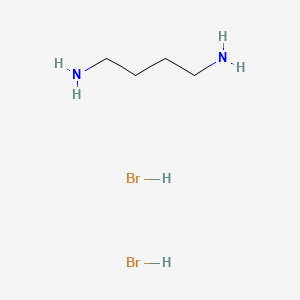
1,4-Diaminobutane Dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Mode of Action
It is known that the compound plays a role in modulating plant defense against various environmental stresses .
Biochemical Pathways
1,4-Diaminobutane, also known as putrescine, is synthesized biologically via two different pathways, both starting from arginine. In one pathway, arginine is converted into agmatine, a process catalyzed by the enzyme arginine decarboxylase (ADC) .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
生化分析
Biochemical Properties
It is known that this compound plays a role in various biochemical reactions . For instance, it has been used in the production of polymers, pharmaceuticals, agrochemicals, and surfactants
Cellular Effects
It has been suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound is stable and does not degrade over time
Dosage Effects in Animal Models
The effects of 1,4-Diaminobutane Dihydrobromide vary with different dosages in animal models
Metabolic Pathways
It is known that this compound interacts with certain enzymes and cofactors
Transport and Distribution
It is known that this compound is soluble in water, suggesting that it may be transported and distributed via aqueous channels
Subcellular Localization
It is known that this compound is soluble in water, suggesting that it may be localized in aqueous compartments within the cell
准备方法
Synthetic Routes and Reaction Conditions
1,4-Diaminobutane Dihydrobromide can be synthesized through the reaction of 1,4-diaminobutane with hydrobromic acid. The reaction typically involves the following steps:
- Dissolving 1,4-diaminobutane in water.
- Adding hydrobromic acid to the solution.
- Allowing the reaction to proceed at room temperature.
- Crystallizing the product by evaporating the solvent .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalytic processes. For example, Escherichia coli can be genetically engineered to produce 1,4-diaminobutane, which is then reacted with hydrobromic acid to form the dihydrobromide salt . This method is more environmentally friendly and cost-effective compared to traditional chemical synthesis.
化学反应分析
Types of Reactions
1,4-Diaminobutane Dihydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,4-Diaminobutane Dihydrobromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the production of polymers.
Biology: Studied for its role in cellular metabolism and growth.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of agrochemicals, surfactants, and other industrial chemicals
相似化合物的比较
Similar Compounds
1,4-Butanediamine: The base compound without the dihydrobromide salt.
1,4-Butanediammonium Dibromide: Another salt form of 1,4-Butanediamine.
Putrescine Dihydrobromide: Another name for 1,4-Diaminobutane Dihydrobromide.
Uniqueness
This compound is unique due to its specific salt form, which enhances its solubility and stability compared to its base form. This makes it more suitable for certain applications in research and industry .
属性
CAS 编号 |
18773-04-1 |
|---|---|
分子式 |
C4H13BrN2 |
分子量 |
169.06 g/mol |
IUPAC 名称 |
butane-1,4-diamine;hydrobromide |
InChI |
InChI=1S/C4H12N2.BrH/c5-3-1-2-4-6;/h1-6H2;1H |
InChI 键 |
ZYTYCJCQGXUMPI-UHFFFAOYSA-N |
SMILES |
C(CCN)CN.Br.Br |
规范 SMILES |
C(CCN)CN.Br |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


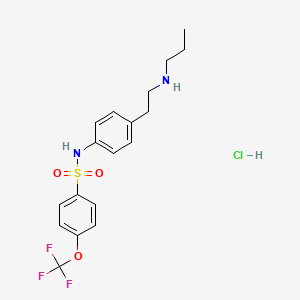
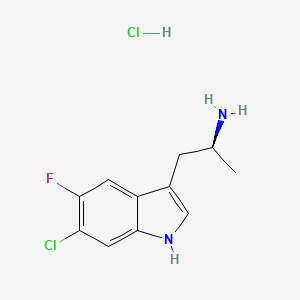
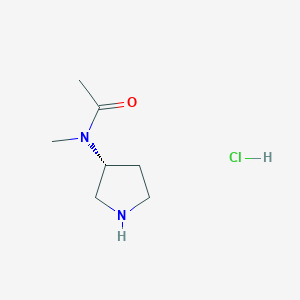
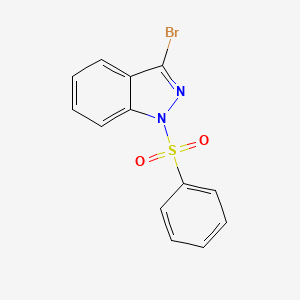
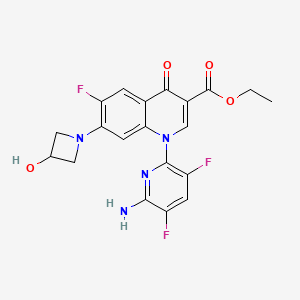
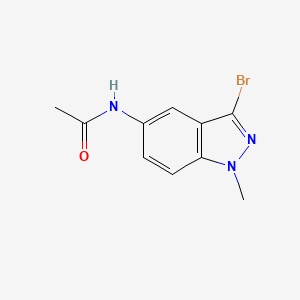
![(4R,7S,10S,13S,16S,19R)-N-[(2R)-1-Amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-10-(3-aminopropyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3028259.png)
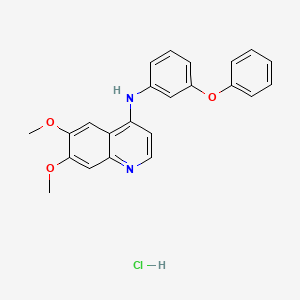
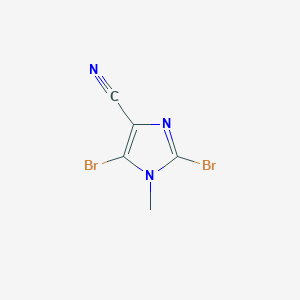
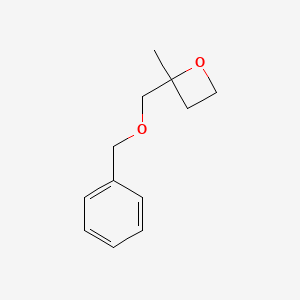

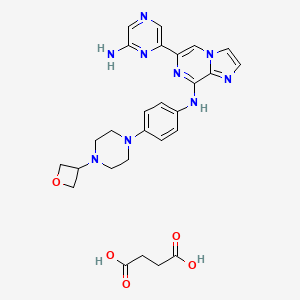
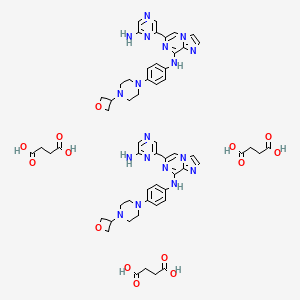
![(S)-tert-Butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3028271.png)
